molecular formula C7H4ClFN2 B1343719 3-Chloro-4-fluoro-1H-indazole CAS No. 1000340-79-3

3-Chloro-4-fluoro-1H-indazole

Cat. No. B1343719
CAS RN: 1000340-79-3
M. Wt: 170.57 g/mol
InChI Key: JLJQBQRJMZSFQZ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-1H-indazole (CF-Indazole) is a heterocyclic aromatic compound composed of a nitrogen atom, a chlorine atom, a fluorine atom, and a carbon atom. It is a versatile synthetic building block that has been used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. CF-Indazole has been studied extensively for its potential applications in medicinal chemistry, with promising results in the areas of cancer treatment and neurodegenerative diseases.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Intermolecular Interactions and Structural Analysis : Research has shown that derivatives of 1,2,4-triazoles, including chloro and fluoro derivatives, exhibit significant intermolecular interactions such as C–H⋯π, C–H⋯X (X = –F, –Cl), and lp⋯π interactions. These interactions have been analyzed through experimental and theoretical approaches, highlighting the role of such derivatives in understanding molecular interactions in crystalline structures (Shukla et al., 2014).

  • Oxidative Cross-Coupling Reactions : A study demonstrated the use of 3-Chloro-4-fluoro-1H-indazole in the development of a library of biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling, showcasing its utility in constructing complex molecules with potential applications in organic electronics and fluorescent probes (Cheng et al., 2016).

Biological Activities

  • Antitumor Activity : The synthesis and characterization of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been reported, with studies indicating their potential to inhibit the proliferation of cancer cell lines. This highlights the therapeutic potential of this compound derivatives in cancer treatment (Hao et al., 2017).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Triazole derivatives, including those related to this compound, have been synthesized and evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic media. These studies reveal the compounds' adsorption behaviors and their potential in protecting metals against corrosion, demonstrating the chemical's utility beyond pharmaceuticals (Li et al., 2007).

Mechanism of Action

Environmental factors also play a crucial role in its overall effectiveness and stability . If more recent studies emerge, they may shed light on these aspects. 🌟

Biochemical Analysis

Biochemical Properties

3-Chloro-4-fluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis (programmed cell death). By modulating these pathways, this compound can affect gene expression and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, thereby inhibiting cell proliferation . Moreover, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent substrate binding and subsequent catalytic activity. This inhibition can lead to a cascade of effects within the cell, ultimately altering cellular function. Additionally, this compound can interact with DNA, affecting gene expression by either promoting or inhibiting the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell growth and alterations in metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate specific biochemical pathways without causing significant toxicity. At higher doses, toxic effects can be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been identified, where a certain dosage level must be reached to observe significant biochemical and cellular changes. These findings highlight the importance of dosage optimization in therapeutic applications of this compound .

properties

IUPAC Name

3-chloro-4-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJQBQRJMZSFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646687
Record name 3-Chloro-4-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000340-79-3
Record name 3-Chloro-4-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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